molecular formula C9H11BrClNO B13670135 2-Amino-1-(3-bromophenyl)-1-propanone Hydrochloride

2-Amino-1-(3-bromophenyl)-1-propanone Hydrochloride

Cat. No.: B13670135
M. Wt: 264.54 g/mol
InChI Key: JGDLIIXPTFVQTE-UHFFFAOYSA-N
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Description

2-Amino-1-(3-bromophenyl)-1-propanone Hydrochloride is a chemical compound with the molecular formula C9H10BrClNO. It is a derivative of phenylpropanone and contains both an amino group and a bromine atom attached to the phenyl ring. This compound is primarily used in scientific research and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(3-bromophenyl)-1-propanone Hydrochloride typically involves the bromination of 1-phenyl-2-propanone followed by the introduction of an amino group. The reaction conditions often include the use of solvents such as methanol or tetrahydrofuran (THF) and reagents like bromine and ammonia.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination reactions followed by purification steps to isolate the desired product. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(3-bromophenyl)-1-propanone Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as sodium hydroxide (NaOH) and alkyl halides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

2-Amino-1-(3-bromophenyl)-1-propanone Hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems and its interactions with various biomolecules.

    Medicine: Research is conducted to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-(3-bromophenyl)ethanone Hydrochloride
  • 2-Amino-1-(4-bromophenyl)-1-propanone Hydrochloride
  • 2-Amino-1-(3-chlorophenyl)-1-propanone Hydrochloride

Uniqueness

2-Amino-1-(3-bromophenyl)-1-propanone Hydrochloride is unique due to the specific positioning of the bromine atom on the phenyl ring, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific research applications and synthetic pathways.

Properties

Molecular Formula

C9H11BrClNO

Molecular Weight

264.54 g/mol

IUPAC Name

2-amino-1-(3-bromophenyl)propan-1-one;hydrochloride

InChI

InChI=1S/C9H10BrNO.ClH/c1-6(11)9(12)7-3-2-4-8(10)5-7;/h2-6H,11H2,1H3;1H

InChI Key

JGDLIIXPTFVQTE-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC(=CC=C1)Br)N.Cl

Origin of Product

United States

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